molecular formula C5H12S B1584482 2-Pentanethiol CAS No. 2084-19-7

2-Pentanethiol

Cat. No. B1584482
CAS RN: 2084-19-7
M. Wt: 104.22 g/mol
InChI Key: QUSTYFNPKBDELJ-UHFFFAOYSA-N
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Description

2-Pentanethiol, also known as 1-Methylbutanethiol, sec-Amyl mercaptan, 2-Pentylthiol, 2-Mercaptopentane, or Pentane-2-thiol , is an organic compound with the molecular formula C5H12S . It has a molecular weight of 104.214 . It is known for its unpleasant, sulfuraceous, and gassy odor .


Molecular Structure Analysis

The molecular structure of 2-Pentanethiol can be represented as CH3CH2CH2CH(SH)CH3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

2-Pentanethiol has a refractive index n20/D of 1.4410 (lit.), a boiling point of 101 °C (lit.), and a density of 0.827 g/mL at 25 °C (lit.) .

Scientific Research Applications

Thermal Decomposition of Sulfur Compounds

  • Application : Study of thermal decomposition
  • Details : 1-Pentanethiol, similar to 2-Pentanethiol, was investigated for its thermal decomposition properties. This study is crucial for understanding the behavior of sulfur compounds at high temperatures (Thompson, Meyer, & Ball, 1952).
  • Application : Biochemical research
  • Details : L-leucinthiol, a derivative of 2-Pentanethiol, has been studied as a potent inhibitor of leucine aminopeptidase, indicating its potential use in biochemical research involving zinc-containing peptidases (Chan, 1983).
  • Application : Catalysis
  • Details : Studies have shown the significance of certain catalysts in controlling the chemical states of metals like Pt, which can aid in the synthesis of valuable chemicals like 1,2-pentanediol (Tong et al., 2018).
  • Application : Biotechnology
  • Details : Research into the microbial production of pentanol isomers, including 2-methyl-1-butanol and 3-methyl-1-butanol, demonstrates the use of 2-Pentanethiol derivatives in developing biofuels and other chemicals through metabolic engineering (Cann & Liao, 2009).
  • Application : Renewable energy
  • Details : The hydrogenation of alkyl-substituted thiophenes, like 2-methylthiophene, is being researched for potential use in hydrogen carriers. This research indicates the relevance of 2-Pentanethiol derivatives in renewable energy technology (Zhao, Oyama, & Naeemi, 2010).

Safety And Hazards

2-Pentanethiol is classified as a flammable liquid (Category 2), and it can cause skin irritation (Category 2) and eye irritation (Category 2). It may also cause respiratory irritation (Category 3) . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are recommended. All sources of ignition should be removed, and personnel should be evacuated to safe areas .

properties

IUPAC Name

pentane-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12S/c1-3-4-5(2)6/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSTYFNPKBDELJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862827
Record name Pentane-2-thiol
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Molecular Weight

104.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid
Record name 2-Pentanethiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/127/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

slightly soluble in water; soluble in alcohol
Record name 2-Pentanethiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/127/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.832 (d20/4)
Record name 2-Pentanethiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/127/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Pentanethiol

CAS RN

2084-19-7, 110503-18-9
Record name 2-Pentanethiol
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Record name 2-Pentanethiol
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Record name Pentane-2-thiol
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Record name Pentane-2-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.568
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Record name 2-PENTANETHIOL
Source FDA Global Substance Registration System (GSRS)
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Record name (±)-2-Pentanethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041010
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
190
Citations
T König, C Ruff, M Kleinschnitz, P Schreier… - Journal of High …, 1998 - researchgate.net
… Among them the minor constituent 2-pentanethiol has been recognized to be responsible … Here we report the determination of the enantiomeric excess of 2-pentanethiol in guava fruit …
Number of citations: 13 www.researchgate.net
H Matsuura, K Fukuhara - Journal of molecular structure, 1986 - Elsevier
Raman spectra of 2,4,4-trimethyl-2-pentanethiol were measured. The spectral analysis with the normal coordinate treatment indicated that this molecule takes the gauche conformation …
Number of citations: 1 www.sciencedirect.com
Y Sakoda, S Hayashi - SPECIAL PUBLICATION-ROYAL …, 2002 - books.google.com
… 2-alkyl thiols, the changes of odour from 2-pentanethiol and 2-hexanethiol to the corresponding … and refreshing factors than 2-pentanethiol, whilst 2-pentanethiol has stronger roasty and …
Number of citations: 8 www.google.com
H Matsuura, K Fukuhara, K Takashima… - Journal of Molecular …, 1990 - Elsevier
… Normal coordinate calculations were made on these compounds together with 2,4,4-trimethyl-2-pentanethiol. The analysis has clarified the vibrational modes of the 1,1,3,3-…
Number of citations: 3 www.sciencedirect.com
HJ Coleman, CJ Thompson, RL Hopkins… - Journal of Chemical …, 1965 - ACS Publications
… 2-methyl-2-butanethiol in trap 2 and 2pentanethiol and 3-methyl-2-… -2-butanethiol was inseparable from 2-pentanethiol on … preceding the much larger 2-pentanethiol peak. Furthermore, …
Number of citations: 15 pubs.acs.org
K Ranjitha, KS Shivashankara, DVS Rao… - Journal of Food Science …, 2022 - Springer
… Instead, other sulphur compounds such as methyl disulphide, dimethyl trisulphide, 2-pentanethiol developed in these samples after storage. Such a difference in head space volatile …
Number of citations: 8 link.springer.com
P Landis, L Hamilton - The Journal of Organic Chemistry, 1961 - ACS Publications
… Indeed we have found that heating sulfur in an inert solvent at 200, drop** 2,4,4-trimethyl-2-pentanethiol onto the solution and rapidly removing volatile products in a side-arm takeoff …
Number of citations: 2 pubs.acs.org
CJ Thompson, HJ Coleman, CC Ward… - Analytical …, 1960 - ACS Publications
… -2-pentanethiol has a retention time equivalent to the center of the “collected” peak, and 4-methyl-2pentanethiol is … derived from 2-methyl-2-pentanethiol and that this thiol constitutes the …
Number of citations: 61 pubs.acs.org
Y Zhao, R Prins - Journal of Catalysis, 2005 - Elsevier
… The conversion of 2-methyl-2-butanethiol in the presence of an amine is lower at 270 C than that of hexanethiol and 2-pentanethiol at 320 C (Table 1). Nevertheless, the thiol …
Number of citations: 41 www.sciencedirect.com
HY Zhao, ST Oyama, ED Naeemi - Catalysis Today, 2010 - Elsevier
… Protonation of TH2MT followed by attack by a nucleophile will open the ring to form 2-pentanethiol because the S N 2 process favors the less hindered carbon (Scheme 8). On the other …
Number of citations: 39 www.sciencedirect.com

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